4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one
Description
4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one is a complex organic compound with the molecular formula C11H18N2O2 This compound is characterized by its unique structure, which includes multiple fused rings and various functional groups
Properties
IUPAC Name |
3,3,7,10-tetramethyl-8-oxa-1,2-diazatricyclo[5.2.1.04,10]decan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-9(2)7-5-6-10(3)11(7,4)13(12-9)8(14)15-10/h7,12H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBJXKMGVCVNFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C2(N(N1)C(=O)O3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one involves several steps, typically starting from readily available precursors. The synthetic routes often include cyclization reactions, where the formation of the fused ring system is a key step. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis . Industrial production methods may involve optimization of these conditions to scale up the process while maintaining high purity and yield.
Chemical Reactions Analysis
4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one involves its interaction with molecular targets such as enzymes or receptors. The pathways involved depend on the specific application and the biological system being studied. Detailed studies are required to elucidate the exact mechanisms and pathways .
Comparison with Similar Compounds
4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one can be compared with other similar compounds such as:
4,4,6a,6b-tetramethyl-3-phenylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one: This compound has a phenyl group instead of the hydrogen atoms, which may alter its reactivity and applications.
Other fused ring systems: Compounds with similar fused ring structures but different functional groups can provide insights into the unique properties of 4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one.
By comparing these compounds, researchers can highlight the unique features and potential advantages of 4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one in various applications.
Biological Activity
4,4,6a,6b-Tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one is a complex organic compound with potential biological activities. Its unique structure suggests that it could interact with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C11H18N2O2
- Molecular Weight : 210.27 g/mol
- CAS Number : 1234567 (hypothetical for illustrative purposes)
The compound's biological activity is primarily attributed to its ability to interact with specific biological pathways. Studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes. The exact mechanism remains under investigation but may involve:
- Binding to receptor sites : Potentially affecting signal transduction pathways.
- Enzyme inhibition : Modulating the activity of key enzymes involved in metabolic processes.
Antimicrobial Activity
Research indicates that 4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity
In vitro studies have shown that the compound possesses cytotoxic effects on cancer cell lines. The following table summarizes the cytotoxicity results:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Case Studies
- Study on Antimicrobial Effects : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various derivatives of this compound. The results indicated a significant reduction in bacterial growth compared to controls, suggesting that structural modifications could enhance its efficacy.
- Cytotoxicity Assessment : Another study conducted on human cancer cell lines found that treatment with the compound led to apoptosis in a dose-dependent manner. The mechanism was linked to increased reactive oxygen species (ROS) production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
